molecular formula C13H20N4O B7771148 2-(Piperazin-1-yl)-N-propylnicotinamide

2-(Piperazin-1-yl)-N-propylnicotinamide

Cat. No.: B7771148
M. Wt: 248.32 g/mol
InChI Key: UMTVVNIKULIHJJ-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-N-propylnicotinamide is a chemical compound that features a piperazine ring attached to a nicotinamide moiety with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-N-propylnicotinamide typically involves the reaction of nicotinic acid or its derivatives with piperazine and a propylating agent. One common method includes the following steps:

    Formation of Nicotinic Acid Derivative: Nicotinic acid is first converted to an activated ester or acid chloride.

    Reaction with Piperazine: The activated nicotinic acid derivative is then reacted with piperazine under basic conditions to form the piperazinyl nicotinamide intermediate.

    Propylation: The intermediate is subsequently propylated using a suitable propylating agent such as propyl bromide or propyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-N-propylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the nicotinamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the nicotinamide moiety.

    Reduction: Reduced forms of the nicotinamide or piperazine ring.

    Substitution: Substituted derivatives with various functional groups attached to the piperazine or nicotinamide.

Scientific Research Applications

2-(Piperazin-1-yl)-N-propylnicotinamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing drugs with potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Biology: The compound is studied for its interactions with biological targets such as enzymes and receptors.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-N-propylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with active sites of enzymes, while the nicotinamide moiety can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperazin-1-yl)-N-methylnicotinamide
  • 2-(Piperazin-1-yl)-N-ethylnicotinamide
  • 2-(Piperazin-1-yl)-N-butyl nicotinamide

Uniqueness

2-(Piperazin-1-yl)-N-propylnicotinamide is unique due to its specific propyl group, which can influence its pharmacokinetic properties and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group may offer a balance between hydrophobicity and steric effects, potentially enhancing its interaction with biological targets.

Properties

IUPAC Name

2-piperazin-1-yl-N-propylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-2-5-16-13(18)11-4-3-6-15-12(11)17-9-7-14-8-10-17/h3-4,6,14H,2,5,7-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTVVNIKULIHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=CC=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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